2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[3-methyl-2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-4-6-10-15(13)21-18(24)12-17-19(25)23(3)20(26-17)22-16-11-7-5-9-14(16)2/h4-11,17H,12H2,1-3H3,(H,21,24) |
InChI Key |
CITPYDZJKKFHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3C)S2)C |
Origin of Product |
United States |
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